ニコルサマイド一水和物

概要

説明

科学的研究の応用

BAY2353 monohydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying nucleophilic substitution and reduction reactions.

Biology: Investigated for its antihelminthic properties and its ability to inhibit STAT3, making it a potential candidate for cancer research.

Medicine: Explored for its potential use in treating parasitic infections and certain types of cancer.

Industry: Utilized in the development of anti-parasitic drugs and as a reference compound in quality control.

作用機序

BAY2353 一水和物は、主に STAT3 の阻害を介して効果を発揮します。STAT3 は、細胞の成長と生存に関与する転写因子です。STAT3 を阻害することで、BAY2353 一水和物はがん細胞のアポトーシスを誘導し、その増殖を阻害することができます。 さらに、寄生虫細胞における DNA 複製を阻害し、それらの死につながります .

類似の化合物:

ニコザミド: BAY2353 一水和物の親化合物であり、同様の抗寄生虫目的で使用されています。

ニコザミドオラミン: ニコザミドの塩形で、溶解性が高くなっています。

ニコザミドナトリウム: 別の塩形で、薬物動態が異なります。

独自性: BAY2353 一水和物は、STAT3 の特異的な阻害と、がん細胞と寄生虫細胞の両方における DNA 複製を阻害する能力によって特徴付けられます。 この二重の作用により、がんと寄生虫感染症の研究の両方で貴重な化合物となっています .

生化学分析

Biochemical Properties

Niclosamide monohydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the vacuolar H±ATPase, an enzyme responsible for acidifying intracellular compartments. Niclosamide monohydrate acts as a proton carrier, neutralizing acidic endosomes and thereby inhibiting the replication of pH-dependent viruses . Additionally, it has been shown to downregulate androgen receptor variants in prostate cancer cells, highlighting its potential as an anticancer agent .

Cellular Effects

Niclosamide monohydrate exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, niclosamide monohydrate has been found to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. This inhibition leads to reduced cancer cell growth and increased apoptosis . Furthermore, niclosamide monohydrate’s ability to neutralize acidic compartments within cells impacts processes such as endocytosis and autophagy .

Molecular Mechanism

The molecular mechanism of niclosamide monohydrate involves several key interactions at the molecular level. It binds to and inhibits the vacuolar H±ATPase, preventing the acidification of endosomes and lysosomes. This action disrupts the intracellular trafficking and maturation of viruses, thereby exerting its antiviral effects . Additionally, niclosamide monohydrate acts as a protonophore, facilitating the transport of protons across membranes and neutralizing acidic compartments. This unique mechanism distinguishes it from other endosomal pH neutralizing agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of niclosamide monohydrate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that niclosamide monohydrate remains stable under various conditions, maintaining its efficacy over extended periods

Dosage Effects in Animal Models

The effects of niclosamide monohydrate vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits without significant toxicity. At higher doses, niclosamide monohydrate can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Understanding the dosage thresholds and potential toxicities is crucial for optimizing its therapeutic applications.

Metabolic Pathways

Niclosamide monohydrate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, particularly in pathways related to energy metabolism. For example, niclosamide monohydrate has been shown to inhibit oxidative phosphorylation, leading to reduced ATP production and increased glycolysis . These metabolic alterations contribute to its anticancer and antiviral effects.

Transport and Distribution

Within cells and tissues, niclosamide monohydrate is transported and distributed through specific transporters and binding proteins. It accumulates in acidic compartments, such as endosomes and lysosomes, where it exerts its primary effects . The localization and accumulation of niclosamide monohydrate are essential for its therapeutic efficacy, as they determine its interaction with target biomolecules.

Subcellular Localization

Niclosamide monohydrate’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in acidic compartments, including endosomes and lysosomes, due to its protonophore activity . This localization is facilitated by targeting signals and post-translational modifications that direct niclosamide monohydrate to specific cellular compartments. Understanding its subcellular distribution is vital for elucidating its mechanism of action and optimizing its therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of BAY2353 monohydrate involves the reaction of 5-chlorosalicylic acid with thionyl chloride to form 5-chlorosalicyl chloride. This intermediate is then reacted with 2-chloro-4-nitroaniline in the presence of a base to yield Niclosamide. The final step involves the crystallization of Niclosamide with water to obtain BAY2353 monohydrate .

Industrial Production Methods: Industrial production of BAY2353 monohydrate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to ensure the consistency and quality of the final product .

Types of Reactions:

Oxidation: BAY2353 monohydrate can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

Reduction: The nitro group in BAY2353 monohydrate can be reduced to an amine group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Products include quinones or other oxidized derivatives.

Reduction: The major product is the corresponding amine derivative.

Substitution: Substituted derivatives depending on the nucleophile used.

類似化合物との比較

Niclosamide: The parent compound of BAY2353 monohydrate, used for similar antihelminthic purposes.

Niclosamide olamine: A salt form of Niclosamide with enhanced solubility.

Niclosamide sodium: Another salt form with different pharmacokinetic properties.

Uniqueness: BAY2353 monohydrate is unique due to its specific inhibition of STAT3 and its ability to inhibit DNA replication in both cancer and parasitic cells. This dual action makes it a valuable compound in both cancer and parasitic infection research .

特性

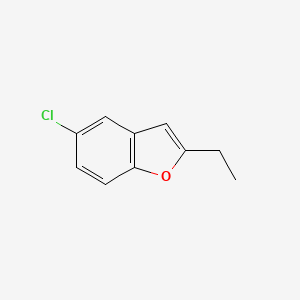

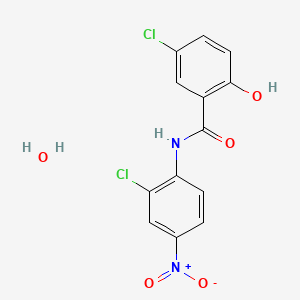

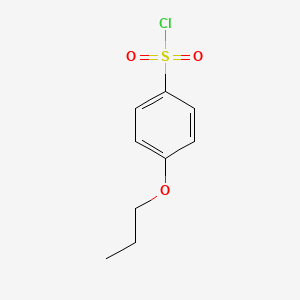

IUPAC Name |

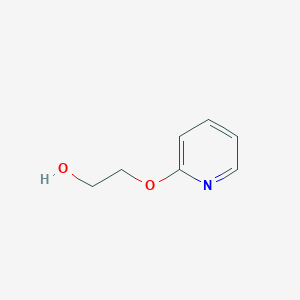

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXRPLQCPHTHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223608 | |

| Record name | Niclosamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73360-56-2 | |

| Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73360-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niclosamide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niclosamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73360-56-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICLOSAMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z25R1145 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the difference between niclosamide anhydrate and niclosamide monohydrate?

A: Niclosamide can exist in both anhydrate and monohydrate forms. Anhydrates are crystal forms without water molecules incorporated into their structure, while monohydrates contain one water molecule per molecule of niclosamide within their crystal lattice [, ]. This difference in structure can affect their physical and chemical properties, such as solubility, dissolution rate, and stability [].

Q2: Are there different polymorphic forms of niclosamide monohydrate?

A: Yes, niclosamide monohydrate has been found to exist in at least two polymorphic forms, denoted as HA and HB []. These forms possess different arrangements of niclosamide and water molecules within their crystal lattices, leading to distinct dehydration pathways despite resulting in the same anhydrate form [].

Q3: How does the presence of solvents affect the crystallization of niclosamide?

A: Niclosamide can form solvates in the presence of certain solvents, such as methanol and acetonitrile [, ]. The solvent molecules interact with niclosamide through hydrogen bonding and influence the crystal packing arrangement. For example, in the methanol solvate, methanol molecules reside within channels formed by the herringbone arrangement of niclosamide molecules [].

Q4: Can niclosamide monohydrate transform into other forms?

A: Yes, niclosamide monohydrate can transform into other forms. For instance, the methanol solvate of niclosamide readily converts to niclosamide monohydrate under ambient conditions due to the replacement of methanol molecules with water molecules from the air []. Additionally, both HA and HB forms of niclosamide monohydrate can dehydrate to form the anhydrate form through different solid-state pathways [].

Q5: How does the structure of niclosamide monohydrate compare to its methanol solvate?

A: Although initially thought to be isostructural, analysis reveals that niclosamide monohydrate (HA) and the methanol solvate of niclosamide are not entirely structurally identical []. They share similar two-dimensional layers, but the arrangement of these layers differs between the two structures. This difference suggests the potential for polytypism in niclosamide monohydrate HA [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)